

Introduction: The Pyrazole

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Compound of Interest

Compound Name: *Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate*
CAS No.: 407623-75-0
Cat. No.: B3136001

In the landscape of medicinal chemistry, the term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, unrelated targets. Such a scaffold [1][2] Its derivatives are cornerstones in a variety of therapeutics, including the anti-inflammatory drug Celecoxib, the anti-obesity agent

Within this versatile class, pyrazole carboxylates and their derivatives (amides, esters) represent a particularly significant subclass. The carboxylate group importantly, provide a convenient point for synthetic elaboration to fine-tune pharmacokinetic and pharmacodynamic properties. [1][4] This allows med

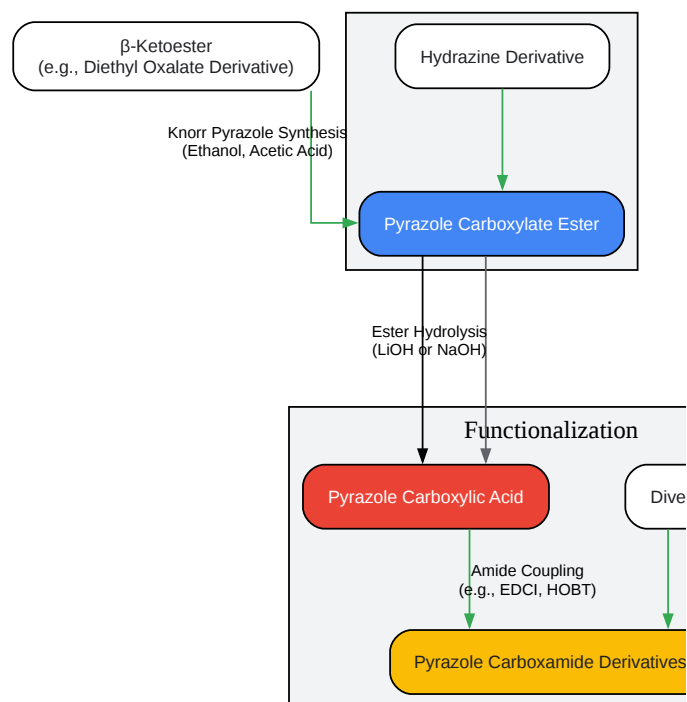
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, application, and evaluation

Core Synthetic Strategies: Building the Pyrazole Carboxylate Core

The synthetic accessibility of the pyrazole ring is a primary reason for its prevalence in drug discovery. [4] The most robust and widely employed method

Causality Behind the Knorr Synthesis: This reaction is favored for its reliability and the ready availability of starting materials. It involves the condensation of a 1,2-dicarbonyl compound with hydrazine, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The choice of solvent (often ethanol) facilitates the reaction with a faster rate. [5][6]

The general workflow, from initial synthesis to functionalization, is a cornerstone of pyrazole-based drug discovery programs.



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Caption: Inhibition of the COX-2 pathway by pyrazole carboxylates.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to determine the COX-2 inhibitory activity and selectivity of test compounds. It typically uses purified ovine

Step-by-Step Methodology:

- Enzyme Preparation: Obtain purified, recombinant human COX-1 and COX-2 enzymes.
- Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.
- Compound Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, the respective enzyme, and various conc
- Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.
- Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of 1M HCl.
- PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit ac
- Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration relative to the vehicle control. Determine the IC₅₀ v

Data Presentation: COX-2 Inhibitory Activity

Compound ID	COX-2 IC50 (μM) [7]
15c	0.062
15d	0.059
19d	0.071
Celecoxib (Control)	0.22

Note: Data is adapted from a study on novel pyrazole carboxylate derivatives as lonazolac bioisosteres.[7]

Application in Antimicrobial Research

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [8]Pyrazole deriva antimicrobial drugs.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The brot

- Prepare Inoculum: Culture the microbial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*) overnight. Dilute the culture in Mueller-Hinton Broth (
- Prepare Compound Plate: In a 96-well microtiter plate, add 50 μL of MHB to all wells. Add 50 μL of the test compound stock solution (at 2x the high
- Serial Dilution: Perform a two-fold serial dilution by transferring 50 μL from the first column to the second, mixing, and repeating across the plate. T
- Inoculation: Add 50 μL of the standardized bacterial inoculum to each well, bringing the final volume to 100 μL.
- Controls: Include a positive control well (inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for st
- Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visu

Data Presentation: Antimicrobial Activity

Compound ID	MIC against <i>S. aureus</i> (μg/mL) [12]
2h	6.25
Ciprofloxacin (Control)	6.25
Compound 4 (from another series)	ND
Miconazole (Control)	NA

Note: Data is illustrative, adapted from multiple sources showing potent activity of specific pyrazole derivatives. [12][13]ND = Not Determined; NA = N

Consolidated Laboratory Protocols

For clarity and practical application, the core synthetic protocols are detailed below.

Protocol 4: Synthesis of a Pyrazole-Carboxylate Ester

This protocol describes a typical Knorr synthesis for a pyrazole ester. [5][6]

- Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (e.g., phenylhydrazine, 1.0
- Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.
- Substrate Addition: Add the β-ketoester (e.g., ethyl benzoylacetate, 1.0 eq) dropwise to the stirred solution at room temperature.

- Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase.
- Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product.

Protocol 5: Hydrolysis to Pyrazole-Carboxylic Acid

This protocol details the saponification of the ester to the corresponding carboxylic acid. [5][6]

- Setup: Dissolve the pyrazole-carboxylate ester (from Protocol 4, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
- Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating.
- Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).
- Workup: Concentrate the mixture on a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether.
- Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
- Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure pyrazole-carboxylic acid.

Conclusion

The pyrazole carboxylate scaffold continues to be a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability, combined with significant promise in oncology, inflammation, and infectious diseases. The protocols and insights provided herein serve as a comprehensive resource.

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